N-Acetyl-dl-alanine methylamide N-Acetyl-dl-alanine methylamide
Brand Name: Vulcanchem
CAS No.: 34276-27-2
VCID: VC14506555
InChI: InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9)
SMILES:
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

N-Acetyl-dl-alanine methylamide

CAS No.: 34276-27-2

Cat. No.: VC14506555

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-dl-alanine methylamide - 34276-27-2

Specification

CAS No. 34276-27-2
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name 2-acetamido-N-methylpropanamide
Standard InChI InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9)
Standard InChI Key VHCVPWSUVMHJLL-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC)NC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

N-Acetyl-dl-alanine methylamide belongs to the class of NN-acyl amino acid derivatives. Its IUPAC name is 2-acetamido-N-methylpropanamide, and its structure consists of a dl-alanine backbone modified by an acetyl group at the nitrogen and a methylamide at the carboxyl terminus (Figure 1) . The compound’s stereochemistry (dl) indicates a racemic mixture of D- and L-enantiomers, which influences its crystallographic behavior and biological interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number34276-27-2
Molecular FormulaC6H12N2O2\text{C}_6\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight (g/mol)144.17
IUPAC Name2-acetamido-N-methylpropanamide

Structural Features

X-ray crystallographic studies reveal that the compound adopts a cis conformation at the N-terminal amide bond, stabilized by intramolecular N–H···N hydrogen bonding . The planar arrangement of the acetyl and methylamide groups facilitates π-electron conjugation, enhancing stability compared to non-acetylated analogues . Conformational flexibility is observed in the torsion angles (ϕ,ψ\phi, \psi), which range between 94.6° to -23.8°, depending on the enantiomeric form .

Synthesis and Manufacturing Processes

Acetylation of dl-Alanine

The synthesis typically involves acetylation of dl-alanine using acetic anhydride in acetic acid, followed by methylation of the carboxyl group . A patented method (DE19546533A1) details the use of sodium acetate as a catalyst, achieving yields above 80% under optimized conditions (15 mbar, 160°C) .

Key Reaction Steps:

  • Acetylation:
    dl-Alanine+Acetic AnhydrideN-Acetyl-dl-alanine\text{dl-Alanine} + \text{Acetic Anhydride} \rightarrow \text{N-Acetyl-dl-alanine}

  • Methylation:
    N-Acetyl-dl-alanine+MethylamineN-Acetyl-dl-alanine Methylamide\text{N-Acetyl-dl-alanine} + \text{Methylamine} \rightarrow \text{N-Acetyl-dl-alanine Methylamide}

Racemization Control

Racemic mixtures are separated via enzymatic resolution using acylase, which selectively hydrolyzes the L-enantiomer, leaving the D-form for recycling . This process is critical for pharmaceutical applications requiring enantiopure compounds .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueSource
SolubilitySoluble in polar organic solvents (e.g., DCM)
Melting PointNot reported (decomposes above 160°C)
StabilityStable under inert conditions; sensitive to hydrolysis

The compound’s solubility in dichloromethane and aqueous systems makes it suitable for diverse reaction environments. Its stability is pH-dependent, with optimal storage at neutral conditions.

Conformational and Structural Analysis

Crystallographic Insights

Compoundϕ\phi (°)ψ\psi (°)Source
N-Acetyl-dl-alanine methylamide94.6-1.7
N-Acetyl-NN-methyl-dehydroalanine111.5-23.8
Saturated analogue (L-enantiomer)-114.829.5

Hydrogen Bonding Patterns

Intramolecular N–H···N bonds stabilize the cis conformation, while intermolecular N–H···O bonds facilitate dimerization in crystalline states . These interactions are critical for modeling peptide folding and ligand-receptor binding .

Applications in Scientific Research

Biochemical Studies

The compound serves as a model for studying amide bond stability and enzymatic hydrolysis mechanisms . Its methylamide group mimics peptide termini in proteins, aiding investigations into protease specificity .

Pharmaceutical Development

As an intermediate in synthesizing optically active amino acids, it is used to produce chiral drugs, including neuromodulators and antibiotics . Patent literature highlights its role in manufacturing L-methionine, a nutrient essential for livestock feed .

Industrial Applications

In the food industry, it is explored as a flavor enhancer due to its structural similarity to umami-tasting compounds .

Comparison with Related Compounds

Table 4: Structural and Functional Comparison

CompoundKey FeaturesApplicationsSource
N-Acetyl-L-alanineChiral, lacks methylamide groupProtein synthesis
N-Methyl-DL-alanineMethylated amine, no acetyl groupNeuropharmacology studies
AcetamideSimple amide structureSolvent, plasticizer

N-Acetyl-dl-alanine methylamide’s dual functionalization (acetyl + methylamide) offers unique advantages in drug solubility and metabolic stability compared to these analogues .

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